Home > Products > Screening Compounds P110439 > 4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide -

4-[(4-Fluorophenyl)sulfamoyl]benzamide

Catalog Number: EVT-4555288
CAS Number:
Molecular Formula: C13H11FN2O3S
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

    Antibacterial activity: Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a substrate required for bacterial folic acid synthesis. They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in this pathway, thereby inhibiting bacterial growth [].

    Anti-inflammatory activity: Some sulfonamides inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, leading to reduced production of pro-inflammatory mediators [].

    Anticancer activity: Certain sulfonamides have demonstrated anticancer potential through various mechanisms, such as inhibiting angiogenesis, inducing apoptosis, and interfering with cell cycle progression [].

Applications

    Anticancer activity: Compounds containing the 4-fluorophenyl and sulfonamide moieties have shown promise as anticancer agents [, , , , ]. For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibited potent in vitro and in vivo antitumor activity against human myelodysplastic syndrome [].

    Anti-inflammatory activity: Derivatives bearing the 4-fluorophenyl and sulfonamide groups have been explored for their anti-inflammatory properties [, , , , ].

    Neurotensin receptor antagonists: Compounds featuring these structural motifs have been studied for their activity as neurotensin receptor antagonists, particularly NTS2 selective compounds [].

    Cholesteryl ester transfer protein (CETP) inhibitors: Triphenylethanamine derivatives with a 4-fluorophenyl and sulfonamide group have shown potential as CETP inhibitors for managing cholesterol levels [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It exhibits strong antitumor activity in vitro and in vivo, demonstrating significant efficacy against human myelodysplastic syndrome (SKM-1) cell lines and xenograft models. [] This compound induces G1 cell cycle arrest and apoptosis, and its mechanism of action involves increasing intracellular levels of acetyl-histone H3 and P21. [] Furthermore, it displays a favorable pharmacokinetic profile with minimal metabolic differences across species and low inhibition of the hERG channel. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

    Compound Description: FNA is a potent and selective HDAC inhibitor, specifically targeting class I HDACs, with notable potency against HDAC3. [] It displays potent antiproliferative activity in vitro against various solid tumor cell lines, particularly HepG2 cells, surpassing the potency of SAHA. [] FNA exhibits in vivo antitumor activity in xenograft models, inhibiting tumor growth comparably to SAHA. [] Its mechanism of action involves promoting apoptosis and inducing G2/M phase arrest. [] Furthermore, FNA demonstrates synergistic anticancer effects when combined with taxol or camptothecin. []

(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one (4FPA)

    Compound Description: 4FPA is an organic compound characterized by its crystal structure and investigated for its reactivity features using DFT calculations. [] These calculations revealed potential electrophilic and nucleophilic coordination sites within the molecule. [] The study also explored 4FPA's thermodynamic properties, intramolecular interactions, and nonlinear optical properties, suggesting potential applications beyond its immediate chemical nature. []

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

    Compound Description: This compound was unexpectedly obtained as the major product during an attempt to synthesize an amidoxime derivative. [] Its formation highlights the influence of strong electron-withdrawing groups (nitro group) and polar protic solvents (ethanol) on conventional amidoxime synthesis protocols. [] The unexpected formation of this amide derivative instead of the intended amidoxime emphasizes the importance of considering electronic effects and solvent choices in organic synthesis. []

4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide

    Compound Description: This amidoxime derivative was successfully synthesized using an alternative protocol (DMSO/KOtBu) after the initial attempt yielded the corresponding amide. [] This compound, featuring a nitro group ortho to the amidoxime, represents a novel structure with potential applications in medicinal chemistry and other areas. []

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized through an unusual ring closure reaction. [] It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. [] The crystal structure, containing two independent molecules and disordered ether molecules, provides insights into its solid-state arrangement. []

2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)

    Compound Description: FABT exhibits dual fluorescence in its crystalline form when grown in an aqueous environment, attributed to conformational changes. [] In contrast, crystals grown in methanol and FABT dissolved in methanol display a single fluorescence band. [] This difference in fluorescence behavior highlights the impact of environmental polarity and potential aggregation effects on the compound's conformational landscape. []

    Relevance: FABT, like 4-{[(4-fluorophenyl)amino]sulfonyl}benzamide, contains the (4-fluorophenyl)amino group. While FABT's fluorescence properties are the focus of the study [], its structural similarity to the target compound emphasizes the significance of exploring how subtle differences in structure can lead to significant variations in physicochemical properties, potentially influencing biological activity.

(3E,5E)-3,5-bis(4-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

    Compound Description: This compound's crystal structure was determined at 100.00 K, providing detailed information about its solid-state conformation and packing arrangement. [] It crystallizes in the triclinic space group P-1 with one molecule in the asymmetric unit and a dichloromethane solvent molecule. [] The structural information obtained from this study contributes to understanding the solid-state properties of this class of compounds. []

(3E,5E)-3,5-bis(2-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

    Compound Description: This compound, crystallizing in the orthorhombic space group Pca21, has been characterized by single-crystal X-ray diffraction at 100.02 K. [] Its structure, determined with high precision, contributes valuable information to the understanding of structural features and solid-state packing of similar compounds.

(R)-3-[[(4-Fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid (Ramatroban)

    Compound Description: Ramatroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] Its therapeutic potential lies in managing TXA2-mediated diseases. [] The invention of a thermodynamically stable form of ramatroban with a melting point of 151 °C and characteristic IR peaks ensures consistent pharmaceutical manufacturing and therapeutic efficacy. [] This stable form is prepared by converting a metastable form using specific conditions, highlighting the importance of polymorphism in drug development. [, ]

4-(4-Fluorophenyl)amino-5,6,7-trimethoxyquinazoline (Compound 1018)

    Compound Description: This compound exhibits a broad spectrum of anti-cancer activity against various tumor cell lines in vitro. [] Its mechanism of action involves inhibiting cell proliferation rather than inducing cytotoxicity. [] Compound 1018 significantly inhibits EGF-induced phosphorylation of ERK1/2, suggesting that its anti-proliferative effects are linked to interfering with the ERK signaling pathway. []

(3E,5E)-3,5-bis(4-Cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

    Compound Description: This compound's crystal structure was determined at 173 K, providing detailed information about its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. []

(3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one

    Compound Description: The crystal structure of this compound, determined at 173 K, reveals its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. [] The study provides detailed structural information, contributing to understanding the solid-state properties of this class of compounds. []

N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

    Compound Description: This compound, crystallizing in the monoclinic space group I2/a, has been characterized by single-crystal X-ray diffraction. [] The crystal structure, determined at 296 K, reveals its solid-state conformation and packing arrangement, providing valuable insights into its structural features. []

(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one

    Compound Description: The crystal structure of this compound, determined at 100.0 K, provides insights into its solid-state conformation and packing arrangement. [] Crystallizing in the triclinic space group P-1, the asymmetric unit contains one molecule of the compound and half a molecule of dichloromethane. []

    Compound Description: This series of compounds represents novel amino- and iminometallanes synthesized using 4-fluoroaniline and group 13 metal methyl compounds (AlMe3, GaMe3, InMe3). [] These complexes demonstrate varying degrees of oligomerization depending on the metal center and reaction conditions. [] Their synthesis and characterization expand the knowledge of group 13 organometallic chemistry and highlight the versatility of 4-fluoroaniline as a ligand. []

4-((E)-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

    Compound Description: The crystal structure of this compound, determined at 173 K, reveals its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. [] The study provides a detailed description of the molecular geometry and intermolecular interactions, contributing to a better understanding of its solid-state properties. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

    Compound Description: CORT125134 is a highly selective glucocorticoid receptor (GR) antagonist. [] Developed as a potential treatment for Cushing's syndrome, it addresses the limitations of nonselective GR antagonists like mifepristone, which can cause unwanted side effects. [] CORT125134's selectivity for GR highlights the importance of targeted therapies and the potential for improved safety profiles in drug development. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide hydrate

    Compound Description: This compound represents a novel hydrate of a phenyluracil derivative. [] The invention focuses on the synthesis and characterization of this hydrate, which is intended for use in plant protection formulations. [] The presence of water molecules within the crystal lattice can significantly influence the compound's physicochemical properties, such as solubility and stability, which are crucial for its efficacy as a plant protection agent. []

{1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} (MMV665953) and {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide} (MMV665807)

8-(((4-((2,3-Diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a planar conformation in its core structure, stabilized by intramolecular and intermolecular hydrogen bonds and π···π interactions. [] It demonstrates potent inhibitory activity against c-Met and c-Kit kinases, suggesting potential applications in cancer therapy targeting these signaling pathways. []

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones

    Compound Description: This series of compounds, particularly the lead compound 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3), exhibits antipsychotic-like effects in various behavioral and biochemical models. [] Notably, these compounds show a wider separation between doses producing antipsychotic effects and those causing catalepsy, suggesting a potentially improved side effect profile compared to typical antipsychotics. []

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives

    Compound Description: This series of benzamide derivatives represents a novel group of compounds synthesized and characterized using various spectroscopic techniques (1H-NMR, 13C-NMR, FT-IR, LC-MS). [] While their specific biological activities are not disclosed in the provided abstract, their synthesis and characterization suggest potential applications in medicinal chemistry due to the presence of a benzamide moiety, which is frequently found in biologically active compounds. []

Diethyl [[[3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl]amino]methylene] propanedioate (Compound 11)

    Compound Description: This compound is a nonsteroidal antagonist of the rat epididymal androgen-binding protein (rABP). [] It binds competitively to rABP with high affinity but shows minimal or no affinity for the rat ventral prostate androgen receptor and human sex hormone-binding globulin. [] Compound 11's selectivity for rABP makes it a valuable tool for studying ABP's role in spermatogenesis and sperm maturation in rats. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

    Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively raises HDL-C levels in animals and may have antiatherosclerotic properties by enhancing reverse cholesterol transport. [] Unlike torcetrapib, BMS-795311 does not induce blood pressure increases or elevate aldosterone synthase (CYP11B2) activity, indicating a favorable safety profile. []

4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline dimaleate (BIBW 2992)

    Compound Description: BIBW 2992 is the active pharmaceutical ingredient in a new solid pharmaceutical formulation designed for immediate release. [] The formulation aims to deliver BIBW 2992 efficiently, with at least 85% of the drug dissolving within 30 minutes in vitro, to exert its therapeutic effects in cancer treatment. []

4-Fluorobutyrfentanyl (4-FBF)

    Compound Description: 4-FBF is a novel fentanyl derivative identified in seized materials and postmortem biological samples. [] This potent synthetic opioid, detected in both powder form and e-cigarette liquid, poses a significant health risk due to its association with fatal intoxications. [] The emergence of 4-FBF underscores the ongoing challenges in tackling the spread of novel psychoactive substances (NPS) and their severe consequences. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    Compound Description: This series of sulfonamide derivatives exhibits potent urease inhibitory activity, with some compounds showing significantly higher potency than the standard thiourea. [] These compounds also demonstrate antioxidant activity against DPPH. [] Molecular docking studies suggest favorable binding interactions with the active site of the urease enzyme, supporting their mechanism of action. []

(3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

    Compound Description: This compound is a potential impurity in the synthesis of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [] The presence of impurities in pharmaceutical products is undesirable due to potential toxicity and efficacy concerns. [] Therefore, understanding the synthesis and potential presence of this impurity is crucial for ensuring the quality and safety of paroxetine hydrochloride. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. [] This compound exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs, indicating its potential as a treatment for asthma and other inflammatory diseases. [] The R enantiomer of the compound shows superior potency compared to the S enantiomer, highlighting the importance of stereochemistry in drug development. []

N-(4-[(4-Fluorophenyl)sulfonyl]phenyl)acetamide (CL 259,763)

    Compound Description: CL 259,763 is a synthetic immunomodulator that enhances immune responses and restores immune function in various experimental models. [] It enhances the induction of cytolytic T lymphocyte responses to tumors and viral infections, even in immunocompromised mice. [] CL 259,763's ability to potentiate the immune response and counteract the immunosuppressive effects of cancer treatments and other factors makes it a promising candidate for further investigation as an immunotherapeutic agent. []

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

    Compound Description: This compound's crystal structure, containing two independent molecules in the asymmetric unit, has been determined by X-ray crystallography. [] The cyclohexa-1,3-diene ring adopts a slightly distorted screw-boat conformation, and the molecules are linked by N—H⋯O hydrogen bonds. [] The structural information obtained from this study contributes to understanding the solid-state properties and intermolecular interactions of this class of compounds. []

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: The crystal structure of this compound has been determined by X-ray diffraction. [] The molecule adopts a conformation where the fused cyclohexene and pyran rings adopt sofa and boat conformations, respectively. [] The crystal packing is stabilized by N—H…N and N—H…O hydrogen bonds, forming a two-dimensional network. []

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

    Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. [] The pyrazole ring in the molecule shows significant twists with respect to the attached phenyl and pyridine rings. [] The crystal packing is characterized by N—H⋯N hydrogen bonds, forming a two-dimensional network. []

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045)

  • Compound Description: NRA0045 exhibits high affinity for dopamine D4, serotonin 5-HT2A, and α1-adrenoceptors. [] It effectively antagonizes methamphetamine-induced hyperactivity and tryptamine-induced clonic seizures in animal models, suggesting potential antipsychotic effects. [] Additionally, NRA0

Properties

Product Name

4-[(4-Fluorophenyl)sulfamoyl]benzamide

IUPAC Name

4-[(4-fluorophenyl)sulfamoyl]benzamide

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C13H11FN2O3S/c14-10-3-5-11(6-4-10)16-20(18,19)12-7-1-9(2-8-12)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

YZOKQEXDCYUXMF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.